3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-6(8,9)3-5-1-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLADVVZNXAFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CS(=O)(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride typically involves the reaction of cyclopropyl-containing precursors with sulfonyl chloride reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used depending on the desired transformation.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
Chemistry: 3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. These modifications can help in studying the structure and function of biomolecules .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and the development of advanced materials .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. These reactions are often facilitated by the presence of a base, which helps in deprotonating the nucleophile and promoting the nucleophilic attack on the sulfonyl chloride group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparison
Table 1: Structural and Functional Comparison
Key Observations :
- Reactivity : The sulfonyl chloride group in the target compound is more electrophilic than the alkyl chloride in allyl chloride, enabling broader applications in forming sulfonamides or sulfonates. Unlike allyl chloride, which undergoes polymerization or allylic substitutions, the target compound participates in controlled substitutions due to steric hindrance from the cyclopropyl group .
- Electronic Effects: The difluoro substitution in the target compound enhances the stability of the sulfonyl chloride compared to non-fluorinated analogs, reducing unintended hydrolysis .
Key Observations :
- Complexity : The target compound requires multi-step synthesis with specialized reagents (e.g., perfluorinated sulfonyl halides), contrasting with allyl chloride’s industrial-scale production via simpler chlorination .
- Purification : Allyl chloride’s impurities (e.g., dienes) arise from side reactions during chlorination, whereas the target compound’s synthesis employs controlled conditions to minimize byproducts .
Biological Activity
3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride (C₆H₉ClF₂O₂S) is an organosulfur compound notable for its unique structural features, including a cyclopropyl group and difluorinated propyl chain. This compound has potential implications in medicinal chemistry due to its reactivity and ability to interact with biological systems.
The compound has the following key properties:
- Molecular Formula : C₆H₉ClF₂O₂S
- Molecular Weight : 219.05 g/mol
- Boiling Point : Approximately 202 °C
- Density : 1.5 g/cm³
The sulfonyl chloride group in this compound is particularly significant as it can act as an electrophile, potentially interacting with nucleophilic sites in proteins or other biomolecules, which may lead to various biological activities.
Potential Antimicrobial and Anticancer Properties
Compounds containing sulfonyl chloride groups are often evaluated for their potential as antimicrobial or anticancer agents. The electrophilic nature of sulfonyl chlorides allows them to form covalent bonds with nucleophiles in biological systems, which can disrupt cellular functions and lead to cell death in pathogens or cancer cells.
Structure-Activity Relationship (SAR)
Research on related compounds suggests that the presence of fluorine atoms can enhance biological activity by influencing lipophilicity and molecular interactions with biological targets. For instance, bioisosteric replacements (e.g., fluorination) have been shown to improve the potency and selectivity of drugs . The cyclopropyl moiety may also contribute to the compound's conformational rigidity, potentially enhancing its interaction with target proteins.
Case Studies and Literature Review
A review of literature reveals that while direct studies on this compound are sparse, several related compounds have been investigated:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
